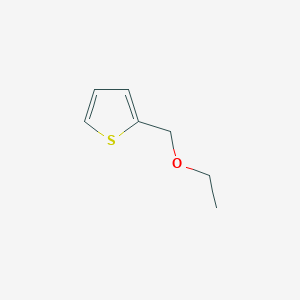
2-(Ethoxymethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an ethoxymethyl group Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)thiophene typically involves the introduction of an ethoxymethyl group to a thiophene ring. One common method is the reaction of thiophene with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, acylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The ethoxymethyl group may enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
2-Butylthiophene: A thiophene derivative with a butyl group at the 2-position.
Uniqueness
2-(Ethoxymethyl)thiophene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This substitution can enhance solubility, reactivity, and potential biological activity compared to other thiophene derivatives.
Eigenschaften
CAS-Nummer |
68100-12-9 |
|---|---|
Molekularformel |
C7H10OS |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
2-(ethoxymethyl)thiophene |
InChI |
InChI=1S/C7H10OS/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
WYPGYMNZQXKDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


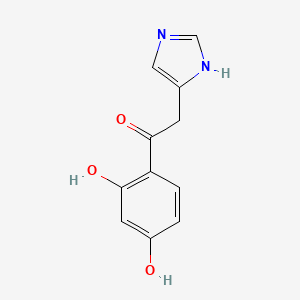

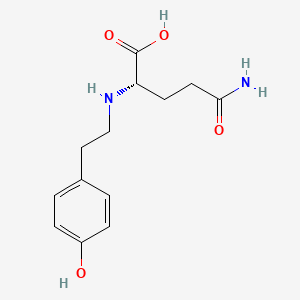
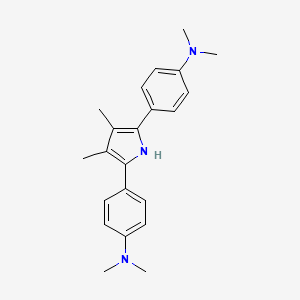

![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

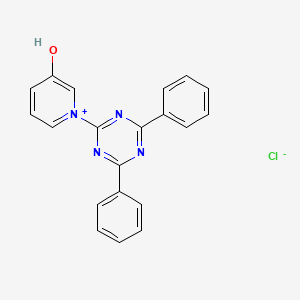
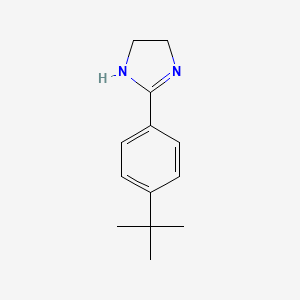
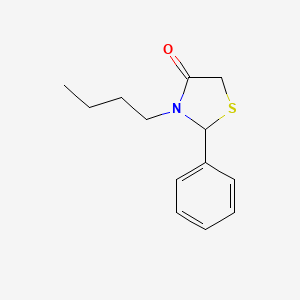

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
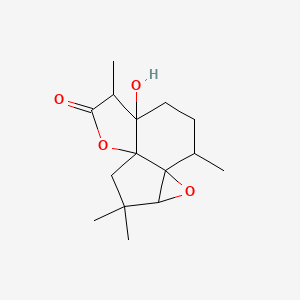
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
